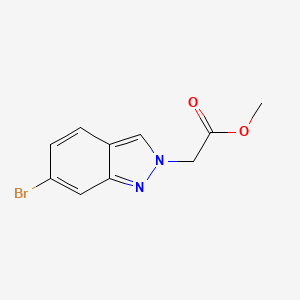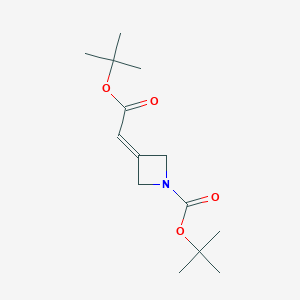
N-(2,5-Difluorobenzyl)phthalimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-Difluorobenzyl)phthalimide (DFBP) is an important organic compound that is widely used in synthetic organic chemistry for a variety of purposes. It is a versatile building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. Its unique properties make it an ideal candidate for many different applications, including in the field of scientific research.
Mecanismo De Acción
The mechanism of action of N-(2,5-Difluorobenzyl)phthalimide (this compound) is not well understood. However, it is known that it is a powerful inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. It is thought that the fluoro group in the molecule binds to the active site of the enzyme, blocking its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound (this compound) are not well understood. However, it is known that it is a powerful inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Inhibition of this enzyme can lead to an increase in the levels of acetylcholine in the brain, which can have a variety of effects, including increased alertness, improved memory, and improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-Difluorobenzyl)phthalimide (this compound) is an ideal candidate for use in lab experiments due to its high purity and low cost. It is also easy to synthesize and can be stored for long periods of time without significant degradation. However, it is important to note that the compound is toxic and should be handled with caution.
Direcciones Futuras
N-(2,5-Difluorobenzyl)phthalimide (this compound) has a wide range of potential applications in the field of scientific research. In the future, it could be used to synthesize more potent and selective inhibitors of enzymes and receptors, as well as to develop new compounds with improved pharmacological properties. Additionally, it could be used to study the mechanisms of action of various drugs and to develop new therapeutic agents. Finally, it could be used to synthesize compounds with improved solubility, stability, and bioavailability.
Métodos De Síntesis
The synthesis of N-(2,5-Difluorobenzyl)phthalimide (this compound) is a straightforward process that involves the reaction of 2,5-difluorobenzaldehyde with phthalimide in the presence of a base such as sodium hydroxide. The reaction proceeds in aqueous solution at room temperature and produces a yellowish-white solid. The product is then isolated and purified by recrystallization from methanol.
Aplicaciones Científicas De Investigación
N-(2,5-Difluorobenzyl)phthalimide (this compound) is a useful reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It is also widely used in the field of scientific research, where it is used to synthesize compounds for various studies, such as those involving enzyme inhibition, protein-ligand interactions, and drug-receptor interactions. For example, it has been used to synthesize inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.
Propiedades
IUPAC Name |
2-[(2,5-difluorophenyl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2NO2/c16-10-5-6-13(17)9(7-10)8-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPFKRRLUVOCNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6315131.png)
![4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline](/img/structure/B6315135.png)

![3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B6315142.png)

![Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH](/img/structure/B6315159.png)





